Neocarazostatin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neocarazostatin A is a natural product that has been discovered from the marine bacterium Micromonospora sp. It is a highly complex molecule with a unique structure that has attracted the attention of researchers in the field of medicinal chemistry. Neocarazostatin A has shown promising results in various scientific research applications due to its potent biological activities. In

Wissenschaftliche Forschungsanwendungen

Disulfide Bond Modification for Therapeutic Applications

Neocarzinostatin (NCS) is known for its antitumor properties and is used in human therapeutics. However, its potential development has been limited due to the presence of disulfide bonds. Research has focused on modifying these bonds through directed evolution to engineer stable, disulfide-free NCS variants. These modified forms of NCS are suitable for a variety of applications, particularly for intracellular purposes (Drevelle et al., 2009).

Tailoring Steps in Biosynthesis

The biosynthesis of Neocarazostatin A (NZS) has been studied to reveal the sequential prenylation and hydroxylation of its tricyclic carbazole nucleus. The process involves specific enzymes like NzsA, a P450 hydroxylase, and NzsG, a phytoene-synthase-like prenyltransferase (PTase), marking the first reported instance of a PTase acting specifically on the carbazole nucleus. This insight into NZS biosynthesis highlights its bioactivity against free radicals and its potential in therapeutic applications (Huang et al., 2015).

Evolving Binding Specificity

Efforts have been made to extend the binding specificity of NCS to various compounds, moving beyond its natural enediyne-chromoprotein ligands. This was achieved through in vitro evolution, allowing NCS to bind to ligands like testosterone, which is unrelated to its natural ligand. This opens up possibilities for using NCS as a versatile drug delivery vehicle with tailored binding properties for a range of applications (Heyd et al., 2003).

In Vitro Reconstitution of Alkyl Side Chain Biosynthesis

The biosynthesis of the alkyl side chain in Neocarazostatin A has been dissected through in vitro reconstitution. This discovery reveals the involvement of specific enzymes in forming the side chain precursor, contributing to NZS's potent free radical scavenging properties. The research sheds light on the potential of engineering these biosynthetic pathways for producing novel neocarazostatin analogues (Su et al., 2017).

Eigenschaften

CAS-Nummer |

137767-81-8 |

|---|---|

Produktname |

Neocarazostatin A |

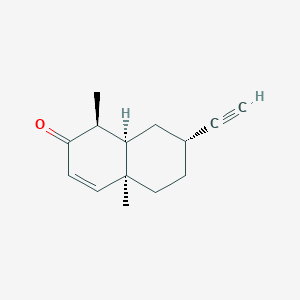

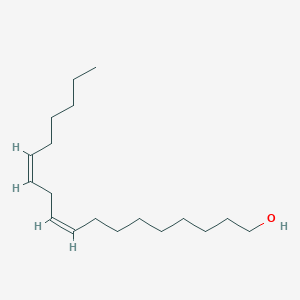

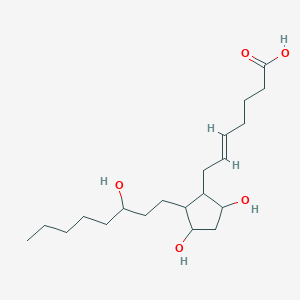

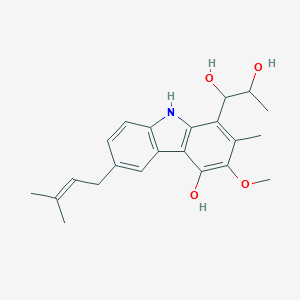

Molekularformel |

C22H27NO4 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

1-[4-hydroxy-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-1-yl]propane-1,2-diol |

InChI |

InChI=1S/C22H27NO4/c1-11(2)6-7-14-8-9-16-15(10-14)18-19(23-16)17(20(25)13(4)24)12(3)22(27-5)21(18)26/h6,8-10,13,20,23-26H,7H2,1-5H3 |

InChI-Schlüssel |

SALJSBDYICZFIP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

Kanonische SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)C(C(C)O)O |

Synonyme |

neocarazostatin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.